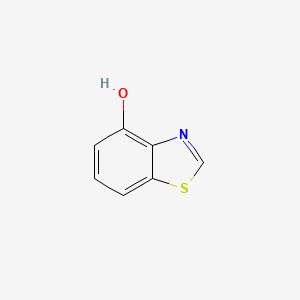

4-ベンゾチアゾール

概要

説明

4-Benzothiazolol, also known as 4-Benzothiazolol, is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Benzothiazolol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Benzothiazolol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzothiazolol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

合成化学および医薬品化学

ベンゾチアゾールは、合成化学および医薬品化学の分野で重要な骨格です {svg_1}. その誘導体および金属錯体は、さまざまな薬理学的特性と高い構造的多様性を持ち、新規治療法の調査にとって重要であることが証明されています {svg_2}.

医薬品化学

ベンゾチアゾールの2位は、2-アリールベンゾチアゾールを医薬品化学における好適な骨格にする最も活性な部位です {svg_3}. ベンゾ縮環複素環部位形成の広範な重要性により、その合成のための幅広く価値のあるさまざまなアプローチが生まれています {svg_4}.

生物学的応用

2-置換ベンゾチアゾール骨格を含む多くの生物学的に強力な分子は、抗菌 {svg_5}、抗真菌 {svg_6}、抗酸化 {svg_7}、抗菌 {svg_8}、抗増殖 {svg_9}、抗けいれん {svg_10}、ファルシパイン阻害剤 {svg_11}、抗HIV {svg_12}、抗パーキンソン {svg_13}、抗糖尿病 {svg_14}、抗リーシュマニア {svg_15}、血管新生阻害剤 {svg_16}、抗マラリア {svg_17}、血糖降下作用 {svg_18}、抗炎症 {svg_19}、内皮リパーゼ阻害剤 {svg_20}、抗てんかん薬 {svg_21}など、多くの生物学的に強力な生物学的応用を持っています {svg_22}.

材料科学

ベンゾチアゾールは、OLEDにおけるエレクトロフォスフォレスセント発光体としても使用されます {svg_23}. 2-置換ベンゾチアゾールの中で、2-アリールベンゾチアゾールは、巨大な生物学的および工業的応用を持つ汎用性の高い骨格です {svg_24}.

染色基質

4-ベンゾチアゾール誘導体は、蛍光色素染色基質として作用し、β-D-ガラクトシダーゼ活性も持ちます {svg_25}.

細菌検出

4-ベンゾチアゾールは、細菌検出に使用されます {svg_26}.

抗腫瘍剤

4-ベンゾチアゾールは、抗腫瘍 {svg_27}および抗増殖剤の開発に使用されています {svg_28}.

蛍光プローブ

Safety and Hazards

When handling 4-Benzothiazolol, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

作用機序

Target of Action

4-Benzothiazolol, also known as Benzo[d]thiazol-4-ol, is a compound that has been studied for its potential pharmacological properties . .

Mode of Action

Benzothiazole derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Benzothiazole derivatives have been associated with a variety of biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and anti-inflammatory activities . These activities suggest that benzothiazole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

Benzodiazepines, which are structurally similar to benzothiazoles, have been shown to exhibit first-order pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The synthesis of benzothiazoles has been shown to be influenced by various factors, including the presence of catalysts and the reaction conditions .

生化学分析

Cellular Effects

The effects of 4-Benzothiazolol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Benzothiazolol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, it can alter gene expression by binding to transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Benzothiazolol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 4-Benzothiazolol can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission. Additionally, 4-Benzothiazolol can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzothiazolol can change over time. The stability and degradation of 4-Benzothiazolol are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Benzothiazolol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to 4-Benzothiazolol has been associated with changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 4-Benzothiazolol vary with different dosages in animal models. At low doses, 4-Benzothiazolol has been shown to have minimal toxic effects and can be used to study its therapeutic potential. At high doses, 4-Benzothiazolol can exhibit toxic effects, including liver and kidney damage. The threshold effects observed in these studies highlight the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

4-Benzothiazolol is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 4-Benzothiazolol. Additionally, the interaction of 4-Benzothiazolol with cofactors such as NADPH can affect its metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-Benzothiazolol within cells and tissues are mediated by various transporters and binding proteins. For instance, 4-Benzothiazolol can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration. Additionally, binding to proteins such as albumin can affect its distribution and accumulation in different tissues. These factors play a crucial role in determining the bioavailability and therapeutic efficacy of 4-Benzothiazolol .

Subcellular Localization

The subcellular localization of 4-Benzothiazolol can influence its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria. The targeting signals and post-translational modifications of 4-Benzothiazolol can direct it to these compartments, where it can exert its effects on cellular processes. For example, the localization of 4-Benzothiazolol in the nucleus can influence gene expression by interacting with transcription factors and DNA .

特性

IUPAC Name |

1,3-benzothiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFKDDMHHUEVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224947 | |

| Record name | 4-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7405-23-4 | |

| Record name | 4-Hydroxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007405234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzothiazolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzothiazolol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P649L66JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

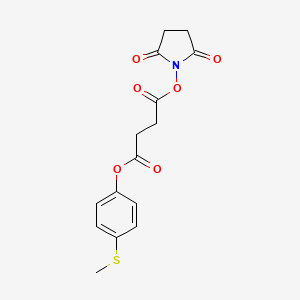

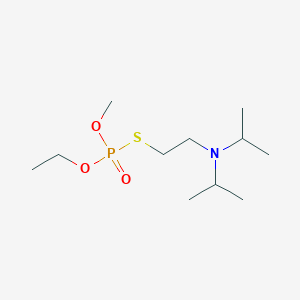

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical techniques were employed to study 4-Benzothiazolol, and what information do they provide?

A1: The research paper focuses on utilizing polarography to study the electrochemical behavior of 4-Benzothiazolol []. Polarography is a type of voltammetry where the working electrode is a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE), both of which are useful for their wide cathodic ranges and renewable surfaces. By analyzing the current-voltage curves obtained from polarographic experiments, researchers can gain insights into:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)

![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)

![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)

![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)

![Benzo[c]phenanthridine](/img/structure/B1199836.png)